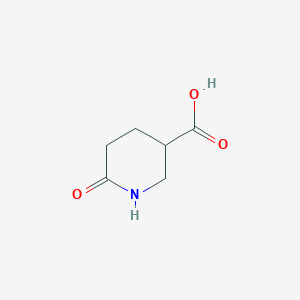

6-Oxopiperidine-3-carboxylic acid

Description

Overview of the 6-Oxopiperidine Scaffold in Heterocyclic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceutical agents. nih.govbeilstein-journals.orgarizona.edu Its ubiquity is demonstrated by the high percentage of marketable drugs that feature this heterocyclic fragment. arizona.edu The piperidine scaffold is a cornerstone in drug discovery, forming the structural basis for over 70 commercialized drugs. arizona.edu

The 6-oxopiperidine scaffold is a specific class of piperidine derivative characterized by a carbonyl group at the 6-position, forming a lactam. This feature imparts distinct chemical properties and conformational constraints compared to a simple piperidine ring. The presence of the amide bond within the ring can influence the molecule's polarity, hydrogen bonding capabilities, and metabolic stability, which are critical parameters in drug design. The synthesis of piperidine-containing compounds is a well-established area of research, with thousands of related papers published in recent years. nih.gov

Significance of 6-Oxopiperidine-3-carboxylic Acid in Medicinal Chemistry and Organic Synthesis

The importance of this compound lies in its utility as a versatile synthetic intermediate. thieme-connect.comresearchgate.net It is a common structural feature in various bioactive molecules. thieme-connect.com The presence of both a carboxylic acid and a secondary amine (within the lactam) allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery programs. ontosight.ai

In medicinal chemistry, derivatives of this compound have shown potential in various therapeutic areas. For instance, certain trisubstituted piperidine derivatives have been developed as potent Akt inhibitors for cancer therapy. nih.gov Specifically, a 3,4,6-trisubstituted piperidine derivative, E22, demonstrated significant tumor growth inhibition in preclinical models. nih.gov Furthermore, some derivatives have been investigated for the treatment of progranulin-associated disorders. chemicalbook.com The (3S) enantiomer of this compound has been noted to inhibit the enzyme acetylcholinesterase, which is involved in nerve signal transmission. biosynth.com

In organic synthesis, the compound is a valuable chiral building block. thieme-connect.com Synthetic approaches to produce enantiomerically pure forms of this compound have been developed, for example, through a Michael addition followed by cyclization using a chiral auxiliary. thieme-connect.comresearchgate.net This chiral auxiliary can be used for the separation of diastereomeric lactam products and is subsequently removed by catalytic hydrogenolysis. researchgate.net The resulting enantiopure lactams are crucial for the synthesis of stereochemically defined drug candidates. For example, (S)-6-Oxo-2-piperidinecarboxylic acid is used as a reactant to synthesize functionalized β-lactam N-heterocycles and potential inhibitors for FK506-binding proteins. sigmaaldrich.com

Below are interactive data tables summarizing the key properties of this compound and examples of its derivatives with their applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22540-50-7 | scbt.comchemscene.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₆H₉NO₃ | scbt.comchemscene.comnih.govbiosynth.com |

| Molecular Weight | 143.14 g/mol | scbt.comchemscene.comsigmaaldrich.combiosynth.com |

| Appearance | White to Off-White Solid | chemicalbook.com |

| Melting Point | 181 - 184°C | chemicalbook.com |

| pKa | 4.21±0.20 (Predicted) | chemicalbook.com |

Table 2: Examples of this compound Derivatives and Their Significance

| Derivative Name | Application/Significance | Source |

| (3S)-6-Oxopiperidine-3-carboxylic acid | Inhibitor of acetylcholinesterase. biosynth.com | biosynth.com |

| 3,4,6-Trisubstituted piperidine derivatives (e.g., E22) | Potent and selective Akt inhibitors with in vivo antitumor efficacy. nih.gov | nih.gov |

| Methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate | A key intermediate whose stereochemistry has been determined, aiding in the design of new derivatives. researchgate.netafricaresearchconnects.com | researchgate.netafricaresearchconnects.com |

| 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid | A derivative with a methoxyethyl substituent that may enhance pharmacokinetic properties. vulcanchem.com | vulcanchem.com |

| 1-Benzyl-6-oxopiperidine-3-carboxylic acid | A synthetic intermediate in the preparation of more complex piperidine structures. chemscene.com | chemscene.com |

Historical Context and Evolution of Research on this compound Analogues

The research landscape for this compound and its analogues has evolved significantly, driven by advances in synthetic and analytical techniques. Early research into related piperidine carboxylic acids, such as nipecotic acid (piperidine-3-carboxylic acid), faced significant synthetic hurdles. For example, the catalytic hydrogenation of nicotinic acid, a common precursor, was often plagued by decarboxylation, leading to very low yields of the desired product. google.com

A notable advancement came with the development of more efficient catalytic systems. The use of rhodium on alumina (B75360) as a catalyst, for instance, allowed for the direct hydrogenation of nicotinic acid to nipecotic acid in high yields at room temperature and low pressure, effectively preventing decarboxylation. google.com This breakthrough provided a more practical route to piperidine carboxylic acid scaffolds.

As the field progressed, the focus shifted towards stereoselective synthesis and the creation of more complex analogues. The development of methods to resolve enantiomers of piperidine derivatives became crucial. For example, chiral chromatography techniques, such as using an α1-acid glycoprotein (B1211001) (AGP) chiral column, were successfully employed for the baseline resolution of nipecotic acid amides. nih.gov More recently, synthetic strategies have been developed to directly produce enantiomerically pure this compound using chiral auxiliaries. thieme-connect.comresearchgate.net

The evolution of research is also marked by the synthesis and characterization of increasingly complex derivatives. The determination of the relative stereochemistry of compounds like methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate confirmed a cis configuration of the piperidine ring, providing crucial structural insights for future drug design. researchgate.netafricaresearchconnects.com This progression from overcoming fundamental synthetic challenges to the sophisticated design of stereochemically defined, biologically active molecules illustrates the maturation of research on this compound and its analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZUSLUUMWDITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339929 | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22540-50-7 | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxopiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Oxopiperidine 3 Carboxylic Acid and Its Analogues

Enantioselective Synthesis of Chiral 6-Oxopiperidine-3-carboxylic Acid Stereoisomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods for the enantioselective synthesis of this compound stereoisomers is of paramount importance. These methods aim to produce enantiomerically pure compounds, which is essential for the development of effective and safe pharmaceutical agents. wikipedia.orgsigmaaldrich.com

Application of Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. This strategy has been effectively employed in the synthesis of chiral this compound derivatives.

One common approach involves the use of pseudoephedrine as a chiral auxiliary. nih.govharvard.edu Pseudoephedrine can be reacted with a carboxylic acid derivative to form a corresponding amide. The subsequent cyclization to form the 6-oxopiperidone ring is then controlled by the stereochemistry of the pseudoephedrine, leading to the formation of the desired stereoisomer of the piperidone. The diastereoselectivity of these reactions is often high, providing a reliable route to enantiomerically enriched products. nih.gov For instance, the alkylation of amides derived from pseudoephedrine is highly diastereoselective, a principle that can be extended to the formation of substituted piperidines. harvard.edu

Another versatile class of chiral auxiliaries are phenylglycinol-derived oxazolopiperidone lactams. nih.gov These are readily prepared by the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. This method allows for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine (B6355638) ring, providing access to a wide array of enantiopure polysubstituted piperidines. nih.gov

| Chiral Auxiliary | General Application | Key Features |

| Pseudoephedrine | Diastereoselective alkylations and cyclizations. nih.govharvard.edu | Readily available, high diastereoselectivity, well-established methods for attachment and removal. nih.govharvard.edu |

| Phenylglycinol | Formation of oxazolopiperidone lactams for stereocontrolled substituent introduction. nih.gov | Versatile for creating diverse substitution patterns, access to various fused ring systems. nih.gov |

| Camphorsultam | Used in Michael additions and Claisen rearrangements to control stereochemistry. wikipedia.org | Can offer superior asymmetric induction compared to other auxiliaries in certain reactions. wikipedia.org |

Asymmetric Catalysis in the Construction of the 6-Oxopiperidine Ring System

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Various catalytic strategies have been developed for the asymmetric construction of the 6-oxopiperidine ring.

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts in asymmetric synthesis. They have been successfully utilized in intramolecular aza-Michael cyclizations to produce enantioenriched piperidines. The optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for achieving high yields and enantioselectivities.

Metal-based catalysts have also been employed. For example, dinuclear gold catalysts have been used in the 6-endo cyclization of benzylic allenes to construct chiral 1,4-dihydronaphthalenes, demonstrating the potential for metal-catalyzed asymmetric construction of six-membered rings. nih.gov While not directly applied to this compound in the cited research, the principle of asymmetric hydroarylation and chirality transfer is applicable to the synthesis of complex piperidine scaffolds. nih.gov

Enzymatic Resolution Techniques for this compound Derivatives

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.

Immobilized ω-transaminases have been successfully used for the asymmetric synthesis of chiral 3-aminopiperidines, which are precursors to 6-oxopiperidine derivatives. beilstein-journals.org In this process, a prochiral piperidone is aminated using an immobilized ω-transaminase, isopropylamine (B41738) as the amine donor, and pyridoxal-5'-phosphate (PLP) as a cofactor. This biocatalytic approach offers a direct, one-step route to the chiral amine with high yield and enantiomeric excess. beilstein-journals.org The reusability of the immobilized enzyme makes this a sustainable and potentially scalable method. beilstein-journals.org

Multicomponent Reactions for Diverse this compound Structures

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. jocpr.com MCRs are highly efficient in terms of atom economy and step economy, allowing for the rapid generation of complex and diverse molecular scaffolds. jocpr.comnih.gov

The Castagnoli-Cushman Reaction and its Variants in this compound Synthesis

The Castagnoli-Cushman reaction (CCR) is a powerful MCR that involves the reaction of an imine with a cyclic anhydride (B1165640) to produce a variety of lactams. mdpi.comresearchgate.net This reaction has been extensively utilized for the synthesis of substituted piperidones.

The classic CCR typically uses a pre-formed imine and a cyclic anhydride, such as homophthalic anhydride, to generate tetrahydroisoquinolone carboxylic acids. researchgate.net A significant advancement is the three-component variant of the CCR, where an amine, an aldehyde, and an anhydride react in a single pot. nih.gov This approach allows for greater diversity in the final products. Mechanistic studies have shown that these reactions can proceed with excellent diastereoselectivity. nih.gov

Recent advancements have expanded the scope of the CCR to include a wider range of anhydrides and imine precursors, leading to novel and complex heterocyclic scaffolds. mdpi.comresearchgate.net For instance, the reaction has been shown to work with anhydrides larger than the traditional five- or six-membered rings. mdpi.com

| Reaction Variant | Reactants | Product | Key Advantages |

| Classic Castagnoli-Cushman Reaction | Pre-formed imine, cyclic anhydride. researchgate.net | Substituted lactam carboxylic acid. | Well-established, predictable stereochemical outcomes. researchgate.net |

| Three-Component CCR | Amine, aldehyde, cyclic anhydride. nih.gov | Dihydroisoquinolones and other lactams. | Increased molecular diversity, one-pot efficiency. nih.gov |

| In situ Anhydride Generation | Dicarboxylic acid, dehydrating agent, imine. researchgate.net | Diastereoselective 6-oxo-2,4-diarylpiperidine-3-carboxylic acids. | Avoids handling of potentially unstable anhydrides. researchgate.net |

One-Pot Synthesis Strategies for Functionalized this compound Analogues

One-pot synthesis strategies combine multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates. This approach is highly efficient and can significantly streamline the synthesis of complex molecules. researchgate.netnih.govnih.gov

A notable example is the one-pot, three-component synthesis of highly functionalized piperidines using a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, catalyzed by phenylboronic acid. researchgate.net This method provides excellent yields of piperidine derivatives. While this specific example does not directly yield a this compound, the principle of one-pot multicomponent synthesis of piperidines is a key strategy for generating analogues.

The development of one-pot synthesis-functionalization strategies allows for the rapid creation of diverse libraries of compounds. nih.govnih.govorganic-chemistry.org For instance, a one-pot method for the synthesis and subsequent arylation of 1,3,4-oxadiazoles from carboxylic acids has been reported. nih.govnih.gov This concept of tandem synthesis and functionalization can be applied to the this compound core to generate a wide range of analogues with varied substituents, which is highly valuable for structure-activity relationship studies in drug discovery.

Intramolecular Cyclization Approaches to the 6-Oxopiperidine Core

Intramolecular cyclization represents a powerful and efficient strategy for the construction of the 6-oxopiperidine ring system. These methods involve the formation of a new bond within a single molecule to generate the cyclic lactam structure. The stereochemical outcome of these reactions can often be controlled by the stereochemistry of the acyclic precursor, making it a valuable approach for the synthesis of enantiomerically pure piperidine derivatives. nih.govrsc.org

Acid-catalyzed cyclization is a common method for the synthesis of piperidine-containing structures. nih.gov In the context of this compound, this typically involves the cyclization of a linear amino acid derivative. For instance, the cyclization of α-aminoadipic acid to form the δ-lactam, 6-oxo-piperidine-2-carboxylic acid, has been observed in fermentation processes of Penicillium chrysogenum. researchgate.net

In a more general synthetic context, acid-mediated intramolecular hydroamination/cyclization of alkynes can lead to the formation of the piperidine ring. nih.gov This process often proceeds through the formation of an iminium ion intermediate upon acid-mediated functionalization of the alkyne, which is then followed by a reductive cyclization to yield the piperidine structure. nih.gov The choice of acid and reaction conditions can be critical to the success of these cyclizations, influencing both the yield and the stereoselectivity of the reaction. For example, the use of triethylamine (B128534) as an additive has been shown to preserve hydroxyl groups that might otherwise be eliminated under strongly acidic conditions. nih.gov

| Precursor Type | Acid/Reagent | Product | Key Features |

| α-Aminoadipic acid | Enzyme-catalyzed in P. chrysogenum | 6-Oxo-piperidine-2-carboxylic acid | Biosynthetic route. researchgate.net |

| Alkyne-containing amine | Acid (e.g., HCl) | Substituted piperidine | Proceeds via iminium ion intermediate. nih.gov |

| Enone-containing amine | Acid | Substituted piperidine | Stereoselective 6-endo-trig cyclization. mdpi.com |

Radical cyclizations offer a powerful alternative for the synthesis of the 6-oxopiperidine core, often proceeding under mild conditions and tolerating a wide range of functional groups. The 6-exo free radical cyclization of acyclic carbohydrate intermediates has been demonstrated as an effective method for the asymmetric synthesis of polyhydroxylated cyclohexane (B81311) derivatives, a strategy that can be adapted for piperidine synthesis. scispace.com

One notable example involves the copper-catalyzed N-radical formation, followed by a 1,5-hydrogen atom transfer (HAT) and subsequent cyclization. mdpi.com This approach allows for the formation of the piperidine ring through a sequence of radical-mediated events. Another strategy is the electroreductive cyclization of imines with terminal dihaloalkanes, which proceeds through a radical anion intermediate. mdpi.com

| Reaction Type | Catalyst/Reagent | Key Intermediate | Advantages |

| Copper-catalyzed N-radical cyclization | Copper catalyst | N-radical, Carbon radical | Mild conditions, functional group tolerance. mdpi.com |

| Electroreductive cyclization | Electrolysis | Radical anion | Utilizes electrochemical methods. mdpi.com |

| 6-Exo free radical cyclization | Radical initiator | Acyclic radical precursor | Asymmetric synthesis from carbohydrate derivatives. scispace.com |

Annulation reactions, which involve the formation of a new ring onto an existing structure, are versatile methods for constructing substituted piperidine rings. Both [4+2] and [3+3] annulation strategies have been successfully employed in piperidine synthesis. mdpi.com

Palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes is a notable example, featuring the activation of a C(sp³)–H bond. mdpi.com Organocatalytic enantioselective intramolecular aza-Michael reactions also provide a route to enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org In this desymmetrization process, the choice of catalyst and co-catalyst can influence the diastereoselectivity of the final piperidine product. rsc.org

| Annulation Type | Catalyst/Reagent | Reactants | Key Features |

| [4+2] Oxidative Annulation | Palladium catalyst | Alkyl amides, Dienes | C(sp³)–H bond activation. mdpi.com |

| Intramolecular aza-Michael Reaction | 9-Amino-9-deoxy-epi-hydroquinine, Trifluoroacetic acid | Acyclic precursor with Michael acceptor and nucleophilic amine | Enantioselective, desymmetrization process. rsc.org |

Strategic Functional Group Transformations for this compound Production

The synthesis of this compound not only relies on the formation of the heterocyclic core but also on the strategic introduction and manipulation of its key functional groups.

The introduction of the carboxylic acid moiety at the 3-position of the piperidine ring is a crucial step. Several classical methods for carboxylic acid synthesis can be adapted for this purpose. These include the oxidation of primary alcohols or aldehydes, the oxidative cleavage of alkenes, and the hydrolysis of nitriles. libretexts.org

A particularly useful method is the carboxylation of organometallic intermediates, such as Grignard reagents. libretexts.org This involves the reaction of an appropriately functionalized organometallic piperidine derivative with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. libretexts.org Another approach is the hydrolysis of a nitrile group, which can be introduced via nucleophilic substitution with a cyanide anion. The subsequent hydrolysis, which can be either acid- or base-catalyzed, converts the nitrile to the desired carboxylic acid. libretexts.org

| Method | Starting Material Functional Group | Reagents | Notes |

| Oxidation | Primary alcohol or Aldehyde | Oxidizing agents (e.g., KMnO₄, H₂CrO₄) | A common and direct method. libretexts.org |

| Carboxylation of Organometallic Reagent | Halide | 1. Mg or other metal 2. CO₂ 3. H₃O⁺ | Forms a new carbon-carbon bond. libretexts.org |

| Hydrolysis of Nitrile | Nitrile | H₃O⁺ or NaOH, H₂O | The nitrile is often prepared from a halide. libretexts.org |

The lactam functionality within the 6-oxopiperidine ring offers opportunities for further derivatization, allowing for the synthesis of a wide range of analogues. The nitrogen of the lactam can be alkylated or acylated to introduce various substituents. For example, N-alkylation of a suitable piperidine precursor can be achieved to synthesize compounds like 1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid. vulcanchem.com

Furthermore, the amide carbonyl group of the lactam can be selectively reduced. For instance, treatment with borane (B79455) (BH₃) can chemoselectively reduce the amide carbonyl, leading to the corresponding piperidine derivative without affecting other functional groups like esters. researchgate.net This transformation opens up pathways to different classes of piperidine alkaloids and related compounds.

| Transformation | Reagent(s) | Product Feature | Example Application |

| N-Alkylation | Alkyl halide, Base | Substituted nitrogen atom | Synthesis of N-aryl or N-alkyl piperidines. mdpi.comvulcanchem.com |

| N-Acylation | Acyl chloride, Base | Acyl group on nitrogen | Introduction of various amide functionalities. |

| Amide Reduction | Borane (BH₃) | Methylene group in place of carbonyl | Synthesis of piperidines from lactam precursors. researchgate.net |

Chemical Reactivity and Derivatization Strategies for 6 Oxopiperidine 3 Carboxylic Acid

Esterification and Amidation of the Carboxylic Acid Group in 6-Oxopiperidine-3-carboxylic Acid

The carboxylic acid moiety at the C-3 position of the this compound scaffold is a primary site for chemical modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and for creating prodrugs or establishing key interactions with biological targets.

Esterification:

Standard esterification methods are readily applicable to this compound. A widely used and efficient method involves the use of a coupling agent, such as a carbodiimide, in the presence of a catalyst. For instance, the dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system is effective for esterifying carboxylic acids with a variety of alcohols, including sterically hindered ones like tert-butyl alcohol. orgsyn.org This reaction proceeds under mild, non-acidic conditions at room temperature, which is advantageous for substrates containing sensitive functional groups. orgsyn.org The reaction mechanism involves the activation of the carboxylic acid by DCC, followed by a nucleophilic attack from the alcohol, facilitated by the catalytic action of DMAP. orgsyn.org The formation of esters from related piperidine (B6355638) carboxylic acids, such as 6-oxo-piperidine-2-carboxylic acid methyl ester and ethyl trans(±)-1-methyl-2-oxo-4-(p-fluorophenyl)-3-piperidine-carboxylate, demonstrates the feasibility of this modification on the piperidone ring system. google.comchemsrc.com

Amidation:

The synthesis of amides from the carboxylic acid group is another crucial derivatization strategy. This is often achieved by first activating the carboxylic acid and then reacting it with a primary or secondary amine. Standard peptide coupling reagents are employed for this purpose. A general procedure for creating piperidine-3-carboxamides involves reacting the parent piperidine carboxylic acid with a desired amine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or using a base like sodium hydroxide (B78521) with a sulfonyl chloride. mdpi.comsigmaaldrich.com This approach has been successfully used to synthesize a variety of amide derivatives, such as piperidine-3-carboxylic acid (3-hydroxy-propyl)-amide. scbt.com

These reactions are pivotal in creating libraries of derivatives for structure-activity relationship (SAR) studies. For example, in the development of enzyme inhibitors, the amide bond can mimic a peptide bond and form crucial hydrogen bonds with amino acid residues in the active site of a protein. mdpi.com

Table 1: Reagents for Esterification and Amidation

| Transformation | Reagent System | Key Features |

|---|---|---|

| Esterification | Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Mild, non-acidic conditions; suitable for a wide range of alcohols. orgsyn.org |

| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-Hydroxysuccinimide (NHS) | Forms a stable active ester intermediate; widely used in peptide and conjugate synthesis. sigmaaldrich.com |

| Amidation | Benzene (B151609) Sulfonyl Chloride / Sodium Hydroxide | Used in the synthesis of N-sulfonylated piperidine-3-carboxamides. mdpi.com |

N-Substitution and N-Derivatization of the 6-Oxopiperidine Ring Nitrogen

The secondary amine within the 6-oxopiperidine lactam ring presents another key handle for structural diversification. N-substitution and N-derivatization can significantly impact a molecule's conformation, basicity, and ability to engage in hydrogen bonding, thereby influencing its pharmacological profile.

Common N-derivatization strategies include alkylation, arylation, and acylation. For example, N-alkylation can be achieved to introduce various substituents. A notable derivative is 1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid, where the methoxyethyl group is added to the nitrogen atom, potentially enhancing its pharmacokinetic properties. vulcanchem.com Another example is the introduction of a benzyl (B1604629) group, resulting in compounds like cis-1-benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid. rsc.org

Furthermore, the nitrogen atom can be functionalized with sulfonyl groups. The reaction of a piperidine-3-carboxylic acid precursor with various benzene sulfonyl chlorides in the presence of a base like sodium hydroxide yields N-sulfonylated derivatives. mdpi.com This strategy has been employed to synthesize compounds such as (R)-1-tosylpiperidine-3-carboxylic acid and (R)-1-((3-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid. mdpi.com The introduction of an N-sulfonyl group can impose specific conformational constraints and provide additional interaction points for binding to biological targets. mdpi.com

Table 2: Examples of N-Substituted this compound Derivatives

| Derivative Name | N-Substituent | Reference |

|---|---|---|

| 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid | -CH₂CH₂OCH₃ | vulcanchem.com |

| (R)-1-Tosylpiperidine-3-carboxylic acid | -SO₂C₆H₄CH₃ | mdpi.com |

| (R)-1-((3-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid | -SO₂C₆H₄Cl | mdpi.com |

| cis-1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | -CH₂C₆H₅ | rsc.org |

Modifications and Substitutions on the Piperidine Ring Carbon Atoms

Modifying the carbon backbone of the piperidine ring is a powerful strategy to explore the chemical space around the core scaffold. Introducing substituents at various positions (C-2, C-4, C-5) can influence the molecule's stereochemistry, conformation, and interaction with its biological target.

Synthetic methods allow for the introduction of a range of substituents, including simple alkyl groups and more complex aryl moieties. For example, 4-methyl-6-oxopiperidine-3-carboxylic acid is a derivative with a methyl group at the C-4 position. sigmaaldrich.com More complex, polysubstituted piperidinones can also be synthesized. Multi-component reactions, such as the Michael-Mannich cascade, can produce highly functionalized piperidines with multiple stereocenters, including aryl groups at the C-4 and C-6 positions. researchgate.net These complex structures highlight the synthetic accessibility of diverse substitution patterns on the piperidine ring.

The introduction of substituents can be highly stereoselective, leading to the formation of a single diastereomer. researchgate.net This stereochemical control is critical in drug design, as different stereoisomers can have vastly different biological activities.

Table 3: Examples of Piperidine Ring-Substituted Derivatives

| Compound | Substitution Position(s) | Substituent(s) |

|---|---|---|

| 4-methyl-6-oxopiperidine-3-carboxylic acid | C-4 | Methyl |

| 1-((3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium halogenide | C-4, C-5, C-6 | Aryl, Cyano |

| trans(±)-1-methyl-2-oxo-4-(p-fluorophenyl)-3-piperidine-carboxylate | C-4 | p-Fluorophenyl |

Synthesis of Biologically Active this compound Conjugates

The derivatization strategies discussed above are frequently combined to synthesize conjugates with specific biological activities. The this compound scaffold serves as a core upon which functional groups are strategically placed to optimize interactions with a biological target, such as an enzyme or receptor.

A prominent example is the development of inhibitors for Cathepsin K, a cysteine protease involved in bone resorption and a target for osteoporosis treatment. mdpi.com In one study, researchers designed and synthesized a series of novel piperidine-3-carboxamide derivatives. mdpi.com Starting with an N-sulfonylated piperidine-3-carboxylic acid intermediate, they introduced a benzylamine (B48309) group via an amide linkage. mdpi.com This fragment growth strategy was designed to enhance interactions with the P3 pocket of the Cathepsin K active site. mdpi.com The resulting conjugate, H-9, not only showed potent inhibition of Cathepsin K but also demonstrated anti-bone resorption effects in vitro and increased bone mineral density in an in vivo model of osteoporosis. mdpi.com This work exemplifies how the systematic derivatization of the piperidine scaffold—combining N-substitution and C-3 amidation—can lead to potent and specific biologically active agents. mdpi.com

The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comontosight.ai The ability to functionalize the this compound core at multiple positions makes it a valuable starting point for the discovery of new therapeutic agents.

Biological Activities and Mechanistic Elucidation of 6 Oxopiperidine 3 Carboxylic Acid and Its Analogues

Antimicrobial Activity Spectrum of 6-Oxopiperidine-3-carboxylic Acid Derivatives

Derivatives of piperidine (B6355638) and structurally related compounds have been the subject of extensive research to develop new antimicrobial agents, particularly in response to the global challenge of antibiotic resistance.

The development of novel antibacterial agents is critical in addressing the rise of multidrug-resistant pathogens. nih.gov Infections caused by bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), carbapenem-resistant Enterobacteriaceae (CRE), and vancomycin-resistant Enterococcus (VRE) are notably difficult to treat. nih.gov

Research into quinolinequinones, which can be structurally related to piperidine derivatives, has shown significant activity primarily against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Notably, some of these compounds displayed a minimal inhibitory concentration (MIC) value of 1.22 μg/mL against S. aureus, equivalent to the reference drug cefuroxime-Na. nih.gov Furthermore, certain heteroaryl thiazole (B1198619) derivatives have demonstrated higher potential against resistant strains like MRSA, P. aeruginosa, and E. coli when compared to the reference drug ampicillin.

Studies on hybrid molecules incorporating a piperazine (B1678402) ring, which is structurally similar to the piperidine core, have yielded compounds with potent and selective activity against S. aureus. One such derivative exhibited a strong MIC of 10 μM and was shown to affect the integrity of the bacterial cell membrane. The goal of this research is to create new chemical entities that may be effective against bacteria that have developed resistance to existing antibiotics. nih.gov

While the outline specifies targeting Acetate Kinase (AcK), a review of the available scientific literature does not prominently document the inhibition of AcK as a primary mechanism of action for this compound derivatives. However, research into related heterocyclic compounds suggests other potential enzymatic targets. For instance, in silico docking and molecular dynamics studies of certain quinoline-piperazine hybrids have suggested strong interactions with bacterial enzymes such as tyrosyl-tRNA synthetase, pyruvate (B1213749) kinase, and DNA gyrase B as potential modes of antibacterial action.

Anticancer and Cytotoxic Potentials of this compound Derivatives

The piperidine motif is present in numerous compounds investigated for their anticancer properties. These derivatives have been shown to induce cell death in cancer cells through various mechanisms, including the activation of specific molecular pathways.

The cytotoxic effects of piperidine derivatives have been evaluated against a panel of human cancer cell lines using in vitro methods like the MTT assay. For example, novel benzothiazolyl piperidine-3-carboxamide derivatives have demonstrated potent cytotoxic activity.

Compounds have shown strong activity against the Hela (cervical cancer) cell line with IC₅₀ values as low as 2.13 µM, and against the MDA (breast cancer) cell line with an IC₅₀ of 0.79 µM. Another derivative was particularly effective against the A549 (lung cancer) cell line, showing an IC₅₀ of 4.03 µM. In a separate study, coumarin-3-carboxylic acid derivatives showed significant cytotoxicity against Hela and HCT116 (colon cancer) cell lines. One of the most potent compounds in this series, a coumarin-3-hydrazide, exhibited significant anti-proliferative effects.

The following table summarizes the in vitro cytotoxic activity of various piperidine and related derivatives against several cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Benzothiazolyl piperidine-3-carboxamide derivative (Compound 6) | MDA | 0.79 | |

| Benzothiazolyl piperidine-3-carboxamide derivative (Compound 2) | Hela | 2.13 | |

| Benzothiazolyl piperidine-3-carboxamide derivative (Compound 11) | A549 | 4.03 | |

| Quinolone derivative (Compound 7c) | MCF-7 | 1.73 (µg/mL) | |

| Coumarin-3-hydrazide derivative (Compound 5o) | Hela | Data not specified | |

| Coumarin-3-hydrazide derivative (Compound 5o) | HCT116 | Data not specified |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The anticancer effects of piperidine derivatives are often linked to their ability to modulate key cellular signaling pathways. A major strategy in modern drug design is the inhibition of protein kinases, which regulate essential cellular functions like proliferation and apoptosis.

One area of focus has been the inhibition of cyclin-dependent kinases (CDKs), which are critical for regulating cell cycle progression. Novel benzothiazolyl piperidine-3-carboxamide derivatives were designed as multi-target inhibitors of CDKs (specifically CDK2, CDK5, and CDK6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). In vitro kinase inhibition assays revealed high potency for some of these compounds, with IC₅₀ values as low as 0.026 µM against CDK2.

Other piperidine derivatives have been found to activate signaling pathways like NF-κB and PI3k/Akt, leading to apoptosis. This programmed cell death is often mediated by the release of mitochondrial cytochrome C and a shift in the Bax:Bcl-2 protein ratio, which in turn activates caspases.

Additionally, certain coumarin-3-carboxylic acid derivatives have been identified as lactate (B86563) transport inhibitors. They function by decreasing the expression of the target monocarboxylate transporter 1 (MCT1), which is highly expressed in many cancer cells. This action leads to the suppression of cancer cell metabolism by reducing glucose consumption and lactate production, ultimately causing an accumulation of lactate inside the cell and inhibiting tumor growth.

Neuropharmacological and Central Nervous System Effects of this compound Analogues

Analogues and derivatives of piperidine-3-carboxylic acid have been explored for their effects on the central nervous system (CNS), targeting various receptors and enzymes involved in neurotransmission.

One analogue, (3S)-6-Oxopiperidine-3-carboxylic acid, has been identified as an inhibitor of acetylcholinesterase, an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at nerve endings.

Other research has focused on derivatives of piperidine-3-carboxylic acid as inhibitors of GABA (gamma-aminobutyric acid) uptake. These compounds are investigated for potential anticonvulsant activity. (S)-Piperidine-3-carboxylic acid, also known as (S)-nipecotic acid, is specifically known to be an inhibitor of the GABA transporter GAT-1.

Furthermore, piperidine-based compounds have been designed as dual-acting ligands for the histamine (B1213489) H₃ receptor (H₃R) and the sigma-1 receptor (σ₁R). These receptors are considered relevant targets for treating various CNS disorders, including pain. The piperidine moiety is considered a critical structural feature for this dual activity, as its protonated form can establish an essential salt bridge interaction within the σ₁R binding pocket.

Enzyme Inhibition and Receptor Modulation by this compound Scaffolds

The piperidine carboxylic acid framework is a versatile scaffold for designing potent and selective modulators of various enzymes and receptors. Derivatives have shown significant activity as inhibitors of key enzymes in the endocannabinoid system and other metabolic pathways. For instance, piperidine carboxamides and carbamates have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) at nanomolar concentrations. nih.gov Research into these dual inhibitors has provided insights into the structural requirements for effective inhibition, highlighting that inhibitors of MAGL should possess leaving groups with a conjugate acid pKa of 8-10, a constraint not observed for FAAH inhibitors. nih.gov

In another therapeutic area, novel piperidine amide derivatives of chromone-2-carboxylic acid were synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory disorders. acgpubs.org One such derivative, a chromone-2-amide featuring a benzyl (B1604629) piperidine moiety, was identified as a lead structure with an IC50 value of 1.75 μM. acgpubs.org

Beyond enzyme inhibition, piperidine carboxylic acid derivatives act as receptor modulators. Substituted piperidine-4-carboxylic acid analogues have been designed as potent dual agonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which are key regulators of lipid and glucose metabolism. Furthermore, isonipecotic acid, also known as piperidine-4-carboxylic acid, is recognized as a partial agonist of the GABAA receptor, a primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org The versatility of this scaffold is also demonstrated by the use of 1-Boc-4-aminopiperidine-4-carboxylic acid as a reactant in the synthesis of antagonists for a range of receptors, including melanin-concentrating hormone receptor 1, bradykinin (B550075) hB2 receptor, and neurokinin-1 receptor, as well as SIRT2 inhibitors. sigmaaldrich.com

Anti-inflammatory Properties and Immunomodulatory Effects

Derivatives of the piperidine carboxylic acid scaffold have demonstrated significant anti-inflammatory and immunomodulatory activities. Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b] ontosight.aibenzothiazine function as potent inhibitors of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). nih.gov One compound from this series showed powerful oral inhibitory effects on neutrophil migration in an interleukin-1 (IL-1) induced inflammation model in mice and on leukocyte accumulation in a carrageenan pleurisy model in rats. nih.gov

The anti-inflammatory potential has been further explored through derivatives of piperine (B192125), a natural alkaloid containing a piperidine ring. Tetrahydropiperic acid (THPA), a synthetic derivative, effectively suppressed the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as TNF-α, IL-6, and IL-1β, in both in vitro and in vivo models. nih.gov Mechanistic studies revealed that THPA's anti-inflammatory effects are mediated through the downregulation of the NF-κB signaling pathway. nih.gov Similarly, endomorphin analogues incorporating piperidine-carboxylic acids into their structure were found to reduce the secretion of inflammatory mediators like NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells. mdpi.com

The immunomodulatory potential of piperidine-containing compounds is also well-documented. Piperine has been shown to modulate both innate and acquired immune responses, for example by reducing the adhesion of neutrophils. turkishimmunology.org Furthermore, the GABAA receptor, for which piperidine-4-carboxylic acid acts as an agonist, is expressed on immune cells, and its activation can suppress inflammatory immune responses, suggesting another pathway for the immunomodulatory effects of these scaffolds. wikipedia.orgwikipedia.org

Advanced Mechanistic Investigations

To fully understand the therapeutic potential of this compound derivatives, advanced mechanistic studies are crucial. These investigations involve quantifying binding affinities, conducting functional assays to determine efficacy, and elucidating structure-activity relationships.

The potency of piperidine carboxylic acid derivatives as inhibitors or modulators is quantified by their binding affinities to specific biological targets, often expressed as the half-maximal inhibitory concentration (IC50). For example, a series of piperidine/piperazine amide derivatives of chromone-2-carboxylic acid were screened for their ability to inhibit human soluble epoxide hydrolase (sEH). acgpubs.org The most promising compound demonstrated concentration-dependent inhibition. acgpubs.org

| Compound | Target | IC50 (μM) |

| Chromone-2-amide derivative with benzyl piperidine | Soluble Epoxide Hydrolase (sEH) | 1.75 |

Data sourced from ACG Publications. acgpubs.org

In a different study, carboxylic acid-based small molecules were evaluated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer signaling pathways. The inhibitory activity against STAT3 DNA-binding was determined, with several analogues showing low micromolar potency. acs.org

| Compound | Linker Modification | Configuration | Target | IC50 (μM) |

| 1a | Alanine (B10760859) | (R) | STAT3 | 3.0 ± 0.9 |

| 1e | Alanine | (S) | STAT3 | 5.0 |

| 2v | Alanine | (R) | STAT3 | 1.80 ± 0.94 |

| 5d | Proline | (R) | STAT3 | 2.4 ± 0.2 |

| 5c | Proline | (S) | STAT3 | 7.2 |

Data sourced from ACS Medicinal Chemistry Letters. acs.org

A variety of functional assays are employed to characterize the biological effects of this compound derivatives. To assess enzyme inhibition, commercially available assay kits are often used. For instance, the inhibitory properties of chromone-2-carboxylic acid derivatives against sEH were evaluated using a specific sEH assay kit that monitors the hydrolysis of a substrate. acgpubs.org

For investigating signal transduction pathway inhibitors, electrophoretic mobility shift assays (EMSA) are valuable. This technique was used to measure the ability of carboxylic acid-based analogues to disrupt the DNA-binding activity of the STAT3 protein. acs.org

The anti-inflammatory efficacy of these compounds is tested in cellular and animal models. In vitro, the suppression of pro-inflammatory mediators like NO, TNF-α, and IL-6 is measured in macrophage cell lines (e.g., RAW 264.7) stimulated with LPS. nih.govmdpi.com In vivo efficacy is often determined using models like the carrageenan-induced paw edema model in rodents, where a reduction in swelling indicates anti-inflammatory activity. nih.gov Furthermore, cell viability and cytotoxicity are assessed using methods like the MTT assay, which measures the metabolic activity of cells and was used to evaluate the neuroprotective potential of endomorphin analogues containing piperidine carboxylic acids. mdpi.com

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to designing more potent and selective drugs. For piperidine carboxylic acid derivatives, several key SAR insights have been established.

PPARα/γ Agonists: Studies on substituted dehydropiperidine and piperidine-4-carboxylic acid analogues have been conducted to understand their activity as dual PPARα/γ agonists.

FAAH/MAGL Inhibitors: For piperidine carboxamide and carbamate (B1207046) inhibitors of MAGL, the pKa of the leaving group is a critical determinant of activity, a principle that does not apply to FAAH inhibition, allowing for the design of selective or dual inhibitors. nih.gov

STAT3 Inhibitors: SAR studies on carboxylic acid-based STAT3 inhibitors revealed that modifying the linker between pharmacophoric groups significantly impacts potency. Replacing a glycine (B1666218) linker with alanine or proline, particularly in the (R)-configuration, improved inhibitory activity. acs.org Conversely, replacing the essential benzoic acid moiety with heterocyclic rings was found to diminish activity. acs.org

sEH Inhibitors: In the development of sEH inhibitors based on a chromone-2-carboxylic acid scaffold, the addition of a benzyl piperidine to the amide side chain was identified as a key structural feature for potent inhibition, establishing it as a lead structure for further optimization. acgpubs.org

Piperine Analogues: The bioactivity of piperine and its derivatives is known to depend on its core structural features: the piperidine ring, a conjugated dienone system, and a methylenedioxy-bridged aromatic ring. researchgate.net Modifications to any of these units can enhance or abolish the compound's biological effects. researchgate.net

Computational and Spectroscopic Characterization of 6 Oxopiperidine 3 Carboxylic Acid

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are instrumental in predicting how 6-oxopiperidine-3-carboxylic acid and its derivatives interact with biological targets at a molecular level.

Prediction of Binding Modes and Affinities

Computational docking simulations are employed to predict the preferred orientation of this compound when it binds to a protein's active site. These studies can estimate the binding affinity, providing a quantitative measure of the strength of the interaction. For instance, derivatives of 6-oxopiperidine-2-carboxylic acid have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor. researchgate.net The computational analysis of such interactions helps in understanding the structure-activity relationship, guiding the development of more potent and selective ligands.

Rational Design of this compound Analogues

The insights gained from molecular modeling and docking studies facilitate the rational design of novel analogues of this compound with improved properties. By identifying key interactions between the ligand and its target, researchers can strategically modify the core structure to enhance binding affinity, selectivity, or other desired characteristics. This approach has been utilized in the synthesis of various derivatives, including those with substitutions on the piperidine (B6355638) ring or modifications to the carboxylic acid group. sigmaaldrich.comsigmaaldrich.com For example, the synthesis of functionalized β-lactam N-heterocycles can be guided by such computational predictions. sigmaaldrich.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure and reactivity of this compound. These calculations can determine various molecular properties, including orbital energies, charge distribution, and molecular electrostatic potential.

For the related compound 1-methyl-6-oxopiperidine-3-carboxylic acid, predicted collision cross-section (CCS) values have been calculated for different adducts using computational methods. uni.lu These values are crucial for ion mobility-mass spectrometry studies. Similar computational approaches applied to chromone-3-carboxylic acid, another carboxylic acid derivative, have been used to analyze its spectroscopic profile and geometrical parameters, demonstrating the power of these methods in characterizing molecular properties. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for 1-methyl-6-oxopiperidine-3-carboxylic acid uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 158.08118 | 131.1 |

| [M+Na]⁺ | 180.06312 | 138.0 |

| [M-H]⁻ | 156.06662 | 131.9 |

| [M+NH₄]⁺ | 175.10772 | 150.1 |

| [M+K]⁺ | 196.03706 | 137.1 |

| [M+H-H₂O]⁺ | 140.07116 | 125.6 |

| [M+HCOO]⁻ | 202.07210 | 149.3 |

| [M+CH₃COO]⁻ | 216.08775 | 173.9 |

| [M+Na-2H]⁻ | 178.04857 | 134.4 |

| [M]⁺ | 157.07335 | 127.8 |

| [M]⁻ | 157.07445 | 127.8 |

This data is for a derivative and is presented for illustrative purposes of the types of calculations performed.

Conformational Analysis and Stereochemical Characterization

The three-dimensional structure of this compound is critical for its biological activity. Conformational analysis and stereochemical characterization are achieved through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For derivatives of this compound, NMR data, including chemical shifts and coupling constants, are used to assign the relative stereochemistry (cis or trans) of substituents on the piperidine ring. rsc.org For example, the ¹H NMR spectrum of trans-1-Isopropyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid shows distinct signals that help in its characterization. rsc.org Furthermore, NMR spectra are available for related compounds such as 3-fluoro-2-oxopiperidine-3-carboxylic acid and its methyl ester, providing valuable comparative data. rsc.org

Table 2: Selected ¹H NMR Data for a trans Derivative of this compound rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | 12.71 | br.s | - |

| 2',6'-H | 7.19 | d | 8.7 |

| 3',5'-H | Not specified | Not specified | Not specified |

| 2-H | Not specified | Not specified | Not specified |

| 3-H | Not specified | Not specified | Not specified |

| 4-H | Not specified | Not specified | Not specified |

| 5-H | Not specified | Not specified | Not specified |

Note: The table presents partial data for a specific derivative to illustrate the application of NMR in structural elucidation.

Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of atoms around the stereogenic center(s). For this compound, which possesses a stereocenter at the C3 position, CD spectroscopy can be a valuable tool for assigning the (R) or (S) configuration.

The absolute configuration of a chiral compound can be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for a known configuration. nih.gov This approach has become increasingly reliable with advancements in quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.gov The process typically involves a conformational analysis to identify the most stable conformers of the molecule, followed by the calculation of the CD spectrum for each conformer. The individual spectra are then weighted according to the Boltzmann population of each conformer to generate a final theoretical spectrum. A good match between the experimental and the calculated spectrum for a specific enantiomer allows for the confident assignment of the absolute configuration. nih.gov

In the case of this compound, the chromophores responsible for the CD signals are the lactam and the carboxylic acid groups. The n → π* transition of the lactam carbonyl group is expected to be a key feature in the CD spectrum. The sign of the Cotton effect associated with this transition is often related to the conformation of the piperidinone ring and the spatial disposition of the substituents.

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Experimental λmax (nm) | Experimental Δε (M-1cm-1) | Calculated λmax (nm) for (R)-enantiomer | Calculated Δε (M-1cm-1) for (R)-enantiomer | Calculated λmax (nm) for (S)-enantiomer | Calculated Δε (M-1cm-1) for (S)-enantiomer | Assigned Absolute Configuration |

| Enantiomer A | ~225 | +2.5 | ~228 | +2.8 | ~228 | -2.8 | (R) |

| Enantiomer B | ~225 | -2.3 | ~228 | +2.8 | ~228 | -2.8 | (S) |

Note: The data in this table is hypothetical and for illustrative purposes only.

The comparison would involve matching the sign and general shape of the experimental CD curve with the calculated spectra. For instance, if Enantiomer A exhibits a positive Cotton effect around 225 nm, and the calculated spectrum for the (R)-enantiomer also shows a positive Cotton effect in the same region, while the (S)-enantiomer is predicted to have a negative one, then Enantiomer A would be assigned the (R) configuration. The CD spectra of enantiomers are expected to be mirror images of each other. nih.gov

Furthermore, chiroptical sensing methods can be employed for the determination of the enantiomeric composition of carboxylic acids. nih.gov These methods often involve the formation of a complex between the chiral carboxylic acid and a chromophoric sensor, which induces a strong CD signal. nih.gov

Translational Applications and Future Research Directions for 6 Oxopiperidine 3 Carboxylic Acid

6-Oxopiperidine-3-carboxylic Acid as a Versatile Building Block in Complex Organic Synthesis

The unique structural framework of this compound, featuring a six-membered piperidine (B6355638) ring with both an oxo (lactam) and a carboxylic acid group, establishes it as a valuable and versatile building block in the field of organic synthesis. This bifunctionality allows for a range of chemical modifications, making it an attractive starting material or intermediate for constructing more complex molecules.

The presence of the carboxylic acid at the 3-position provides a key reactive handle for various chemical transformations. vulcanchem.com This group can be readily converted into amides, esters, and other derivatives through standard coupling reactions, enabling the attachment of diverse molecular fragments. thermofisher.com This functionalization is crucial for building libraries of compounds for screening purposes or for the targeted synthesis of molecules with specific biological activities. For instance, derivatization of the carboxylic acid is a common strategy in the synthesis of peptide analogs and other peptidomimetics. acs.org

Furthermore, the piperidine ring itself, a common scaffold in medicinal chemistry, can be modified. vulcanchem.com The nitrogen atom within the lactam can undergo N-alkylation to introduce various substituents, potentially influencing the compound's pharmacokinetic properties. The synthesis of related piperidine derivatives often involves multi-step sequences, including cyclization reactions to form the core ring structure. researchgate.net The this compound scaffold can be seen as a key intermediate in the synthesis of a variety of substituted piperidines, which are prevalent in many biologically active compounds. vulcanchem.comresearchgate.net

Development of this compound-Based Therapeutic Agents

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The specific arrangement of functional groups in this compound makes it a promising core for the development of novel drugs.

Lead Compound Optimization and Drug Discovery Programs

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better-targeted activity. This compound and its derivatives are candidates for lead optimization in various therapeutic areas. For example, derivatives of piperidine carboxylic acids have been designed and synthesized as potent dual PPARα/γ agonists, which are targets for metabolic diseases. nih.gov

The process of lead optimization involves iterative chemical modifications of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound structure offers multiple points for such modifications. The carboxylic acid can be derivatized to explore interactions with specific binding pockets in a target protein, while modifications on the piperidine ring can modulate properties like solubility and metabolic stability. vulcanchem.com Related structures, such as quinoline (B57606) carboxylic acids, have been investigated as inhibitors of enzymes like DNA gyrase, highlighting the potential of this class of compounds in antibacterial drug discovery. researchgate.net

Table 1: Examples of Related Piperidine Derivatives in Drug Discovery

| Compound Class | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| Piperidine-4-carboxylic acid analogs | PPARα/γ | Metabolic Diseases | nih.gov |

| Quaternary ammonium (B1175870) fluoroquinolones | DNA Gyrase | Antibacterial | researchgate.net |

| 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid derivatives | Not specified | Antimicrobial (potential) | vulcanchem.com |

Pharmacophore Development Based on the this compound Core

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound core possesses key features—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an ionizable group (carboxylic acid)—that can be crucial for molecular recognition by a biological target.

Structure-activity relationship (SAR) studies on analogous series of compounds help to define the critical elements of a pharmacophore. For instance, in the development of dual PPARα/γ agonists, the specific stereochemistry and substitution pattern on the piperidine ring were found to be critical for activity. nih.gov By systematically synthesizing and testing derivatives of this compound, researchers can map the essential interactions between the small molecule and its target, leading to the development of a pharmacophore model. This model can then be used for virtual screening of compound libraries to identify new potential drug candidates with improved properties.

Role in Chemical Biology as Research Probes

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools in chemical biology for interrogating protein function and cellular pathways. The structure of this compound makes it a suitable scaffold for the development of such probes.

The carboxylic acid group can be readily coupled to reporter tags, such as fluorescent dyes or biotin, through amide bond formation. thermofisher.com This allows for the creation of tagged versions of biologically active derivatives of this compound. These probes can then be used in a variety of applications, including:

Target Identification: Identifying the cellular targets of a bioactive compound.

Imaging: Visualizing the localization of a target protein within a cell or tissue.

Affinity Chromatography: Purifying a target protein from a complex biological mixture.

The development of such probes would be a crucial step in elucidating the mechanism of action of any therapeutic agents based on the this compound scaffold.

Exploration of this compound in Metabolic Research

Recent advances in metabolomics have identified this compound as a key metabolite in certain inborn errors of metabolism, positioning it as a significant molecule in metabolic research.

Identification and Quantification as a Biomarker (e.g., in Pyridoxine-Dependent Epilepsy)

Pyridoxine-dependent epilepsy (PDE) is an inborn error of lysine (B10760008) metabolism caused by mutations in the ALDH7A1 gene. nih.gov This genetic defect leads to the accumulation of several metabolites, including α-aminoadipic semialdehyde (α-AASA) and Δ1-piperideine-6-carboxylate (P6C). While these are established biomarkers for PDE, their instability at room temperature has limited their use, especially in the context of newborn screening programs. pdeonline.orgnih.gov

Research has identified 6-oxopiperidine-2-carboxylic acid (a regioisomer of the title compound, also referred to as 6-oxo-PIP in the literature) as a novel and highly promising biomarker for PDE. pdeonline.orgmedrxiv.org This metabolite accumulates in significant amounts in the blood, plasma, urine, and cerebrospinal fluid of individuals with PDE. pdeonline.org A key advantage of 6-oxo-PIP is its relative stability at room temperature, which is essential for its application in newborn screening paradigms. pdeonline.orgresearchgate.net

Quantitative analysis of 6-oxo-PIP is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. pdeonline.orgresearchgate.netnih.gov Studies have shown that the concentration of 6-oxo-PIP is significantly elevated in PDE patients compared to healthy controls and patients with other forms of epilepsy. researchgate.net Furthermore, its levels remain elevated even under pyridoxine (B80251) treatment. nih.govresearchgate.net

Table 2: Comparison of Biomarkers for Pyridoxine-Dependent Epilepsy (PDE)

| Biomarker | Stability at Room Temperature | Utility in Newborn Screening | Reference |

|---|---|---|---|

| α-AASA / P6C | Unstable | Limited | pdeonline.orgnih.gov |

| 6-oxo-pipecolic acid (6-oxo-PIP) | Stable | Promising | pdeonline.orgresearchgate.net |

While 6-oxo-PIP has shown great promise, some studies suggest that its levels may be within the normal range in a subset of affected neonates under 6 months of age, indicating that α-AASA/P6C analysis may still be more accurate for this specific population. nih.gov Nevertheless, the discovery of 6-oxo-PIP as a stable biomarker represents a significant advancement in the diagnosis and potential screening for PDE. nih.govpdeonline.org

Metabolic Stability and Interconversion Pathways of this compound Metabolites

The metabolic fate of a compound is crucial for its development in therapeutic contexts. While specific studies detailing the metabolic stability and interconversion of this compound metabolites are not extensively documented in publicly available literature, the metabolic pathways of structurally related compounds can provide a predictive framework.

Research on the metabolites of cotinine, which also feature a pyridyl-derived structure, demonstrates how related molecules can undergo complex interconversions in biological systems. An in vitro study using various animal liver fractions investigated the transformation between three key metabolites: 4-(3-pyridyl)-4-oxo-butyric acid (POBA), 4-(3-pyridyl)-4-hydroxy-butyric acid (PHBA), and 5-(3-pyridyl)-tetrahydrofuranone-2 (PTHF). nih.gov The findings revealed that these transformations are bidirectional and primarily enzyme-mediated. Specifically, POBA can be reduced to PHBA, which can then cyclize to form PTHF. nih.gov Conversely, PHBA can be oxidized back to POBA by microsomal enzymes. nih.gov Interestingly, the study suggested that these particular interconversions are likely not mediated by the common cytochrome-P450 isoenzymes. nih.gov

This model of reduction, oxidation, and cyclization/hydrolysis offers a potential analogue for the metabolic pathways of this compound derivatives. It is plausible that the ketone group at the 6-position could be stereoselectively reduced to a hydroxyl group, and the lactam ring could be susceptible to enzymatic hydrolysis. The stability of these potential metabolites would be a key factor in their biological activity and clearance. However, without direct experimental evidence, these pathways remain hypothetical for this compound.

Table 1: Potential Metabolic Interconversions Based on Analogous Compounds

| Initial Structure | Metabolic Transformation | Resulting Metabolite | Enzymatic Process (Hypothetical) | Source (Analogous Study) |

|---|---|---|---|---|

| This compound | Reduction of ketone | 6-Hydroxypiperidine-3-carboxylic acid | Reductases in liver fractions | nih.gov |

| 6-Hydroxypiperidine-3-carboxylic acid | Oxidation of alcohol | This compound | Microsomal enzymes | nih.gov |

| This compound (Lactam) | Ring hydrolysis | Aminoadipic acid derivative | Hydrolases | nih.gov |

Emerging Methodologies and Technologies in this compound Research

Advancements in synthetic organic chemistry and analytical technology are pivotal for exploring the full potential of the this compound scaffold. While methodologies applied specifically to this compound are emerging, a broader view of techniques for piperidine synthesis provides insight into current and future capabilities. mdpi.com

Modern synthetic approaches offer novel ways to construct and functionalize the piperidine core with high efficiency and stereoselectivity. These include:

Metal-Catalyzed Cyclization: Transition metals like palladium and rhodium are used to catalyze intramolecular ring-closing reactions, providing access to highly substituted piperidines. mdpi.com For instance, palladium-catalyzed hydrogenation of pyridine (B92270) derivatives is a robust method for creating the piperidine ring. mdpi.com

Intramolecular Radical Cyclization: The use of radical initiators, such as triethylborane, can trigger complex cascade reactions to form polysubstituted piperidines from acyclic precursors like 1,6-enynes. mdpi.com

1,3-Dipolar Cycloaddition: This powerful reaction can be used to introduce complex substituents onto the piperidine framework. A notable synthesis of 6-oxopiperidine-2-carboxylate (B1261032) derivatives (an isomer of the title compound) employed a key 1,3-dipolar cycloaddition of an acetylenic compound onto an azido-adipate derivative, followed by hydrogenation to form the lactam ring. researchgate.net

These sophisticated synthetic tools allow chemists to create libraries of this compound derivatives with diverse substitutions, which is essential for structure-activity relationship (SAR) studies in drug discovery and materials science.

Table 2: Emerging Synthetic Methodologies for Piperidine Scaffolds

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Hydrogenation | Reduction of pyridine precursors to form the saturated piperidine ring. | Effective in the presence of air and moisture; suitable for a wide range of substrates. | mdpi.com |

| Intramolecular Radical Cyclization | Formation of the piperidine ring via a radical cascade from open-chain precursors. | Allows for the synthesis of complex, polysubstituted products in a single step. | mdpi.com |

| 1,3-Dipolar Cycloaddition | A cycloaddition reaction used to build or functionalize the ring system, often creating heterocyclic substituents. | High efficiency and control over the introduction of complex functional groups. | researchgate.net |

| Asymmetric Synthesis | Stereoselective synthesis to produce specific enantiomers of piperidine derivatives. | Crucial for pharmacological studies where stereochemistry dictates biological activity. | mdpi.com |

Interdisciplinary Approaches for Expanding the Utility of this compound

The true potential of this compound is realized through its application in interdisciplinary fields, most notably in medicinal chemistry and neurobiology. While research is still in its early stages, studies on the core scaffold and its close isomers highlight promising avenues.

One area of significant interest is in the development of central nervous system (CNS) active agents. Research into derivatives of the isomeric 6-oxopiperidine-2-carboxylate has led to the synthesis of compounds that act as selective antagonists for the N-methyl-D-aspartate (NMDA) receptor. researchgate.net These derivatives showed preferential activity at NMDA receptors over AMPA receptors, indicating a potential for developing drugs with specific neurological targets. researchgate.net

Furthermore, the chiral (3S)-enantiomer of this compound has been identified as an inhibitor of acetylcholinesterase. biosynth.com This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132), and its inhibition is a key strategy in the management of conditions like Alzheimer's disease. The ability of this specific stereoisomer to interact with an important neurological enzyme underscores the value of combining synthetic chemistry with pharmacology to explore new therapeutic applications. biosynth.com

These examples demonstrate an interdisciplinary approach where synthetic chemists create novel molecules based on the this compound scaffold, and pharmacologists and biochemists evaluate their biological activity. This collaborative cycle is essential for translating a chemical structure into a functional tool for research or a potential therapeutic agent. The expansion of this research into fields like materials science, where piperidine-based polymers have unique properties, could further broaden the utility of this versatile compound.

Q & A

Q. What are the established synthetic routes for 6-oxopiperidine-3-carboxylic acid and its derivatives in academic research?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step organic reactions. A common approach includes:

- Condensation : Reaction of aldehydes (e.g., 4-fluorobenzaldehyde) with ethyl cyanoacetate under basic conditions (NaOEt) to form intermediates like 2-cyano-3-(4-fluorophenyl)glutaric acid diethyl ester .

- Cyclization : Reduction of cyano groups (e.g., using H₂/PtO₂) followed by thermal cyclization in refluxing toluene to yield this compound ethyl ester .

- Functionalization : Subsequent steps may include reductive methylation (e.g., LiAlH₄ or BH₃) or isomerization (e.g., EtONa in toluene) to achieve enantiomeric purity .

Key variables affecting yield include catalyst choice (Pd/Cu for cross-coupling), solvent polarity, and reaction time .

Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Structural elucidation relies on:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm piperidine ring conformation and substituent positions. For example, δ~4.5–5.0 ppm for protons adjacent to the carbonyl group .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 201.1080 for derivatives) .

- Chromatography : HPLC or GC to assess purity, especially after isomer separation .

Cross-validation with X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This scaffold is explored for:

- Drug Discovery : As a core structure in protease inhibitors or receptor modulators. For example, derivatives like 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester are intermediates in antipsychotic drug synthesis .